molecular formula C19H19ClN4O3 B2982469 (E)-1-(4-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-04-1

(E)-1-(4-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2982469
CAS No.: 941895-04-1
M. Wt: 386.84
InChI Key: GKKYRNKHDYHAKO-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase and Antioxidant Activities

  • Synthesis and Biological Activities: A study focused on the synthesis of coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds, including variants similar to the queried compound, demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, they exhibited significant antioxidant activities, evidenced by their ABTS cation radical scavenging abilities, surpassing standard quercetin in some cases (Kurt et al., 2015).

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation: Research involving the synthesis of new quinazolinone derivatives, including structures related to the queried compound, showed antimicrobial activity. These compounds were evaluated against various bacteria and fungi, demonstrating potential as antimicrobial agents (Habib et al., 2013).

Anticancer Potential

  • Synthesis and Evaluation as Anti-inflammatory and Analgesic Agents: A study synthesized new quinazolinone derivatives and screened them for potential anti-inflammatory and analgesic activities. This research indicates the potential use of these compounds in cancer treatment, given their effects on inflammation and pain, which are common in cancer pathology (Farag et al., 2012).

Application in Chemical Synthesis

  • Preparation and Application in Chemical Synthesis: The preparation and application of a compound similar to the queried chemical, demonstrating its potential use in the synthesis of other chemical compounds. This research highlights the versatility of such compounds in chemical synthesis and their potential as building blocks for more complex structures (Enders et al., 2003).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-27-12-4-11-24-17(15-5-2-3-6-16(15)22-19(24)26)23-18(25)21-14-9-7-13(20)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYQHBJVGHSOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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